

Spectroscopic Profile of 2,3-Dinitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dinitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dinitrobenzoic acid** (CAS No. 15147-64-5).^{[1][2][3][4][5][6]} Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents a combination of predicted data, analogous data from related isomers, and established methodologies to offer a robust analytical profile. The information herein is intended to support researchers in identification, characterization, and quality control processes involving **2,3-Dinitrobenzoic acid**.

Chemical Structure and Properties

- IUPAC Name: **2,3-Dinitrobenzoic acid**
- Molecular Formula: $C_7H_4N_2O_6$
- Molecular Weight: 212.12 g/mol
- CAS Number: 15147-64-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted 1H and ^{13}C NMR

spectral data for **2,3-Dinitrobenzoic acid**. These predictions are based on established chemical shift theory and data from similar nitroaromatic compounds.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **2,3-Dinitrobenzoic Acid**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-4	8.2 - 8.4	Doublet of Doublets (dd)	~8.0, ~1.5
H-5	7.8 - 8.0	Triplet (t)	~8.0
H-6	8.4 - 8.6	Doublet of Doublets (dd)	~8.0, ~1.5
COOH	10.0 - 13.0	Singlet (broad)	-

Note: The chemical shift of the carboxylic acid proton can vary significantly with concentration and solvent.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2,3-Dinitrobenzoic Acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C-1	130 - 135
C-2	148 - 152
C-3	145 - 149
C-4	125 - 129
C-5	132 - 136
C-6	128 - 132
C=O	165 - 170

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **2,3-Dinitrobenzoic acid** are based on the characteristic frequencies of its functional groups, drawing comparisons from isomers like 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.

Table 3: Expected Infrared Absorption Bands for **2,3-Dinitrobenzoic Acid**

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)
Carboxylic Acid O-H	Stretching	3300 - 2500 (broad)
Aromatic C-H	Stretching	3100 - 3000
Carboxylic Acid C=O	Stretching	1710 - 1680
Nitro N=O	Asymmetric Stretching	1550 - 1520
Aromatic C=C	Stretching	1600 - 1450
Nitro N=O	Symmetric Stretching	1360 - 1330
C-N	Stretching	870 - 810

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2,3-Dinitrobenzoic acid**, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 212.

Table 4: Expected Mass Spectrometry Fragmentation for **2,3-Dinitrobenzoic Acid**

m/z	Proposed Fragment Ion
212	$[M]^+$ (Molecular Ion)
195	$[M - OH]^+$
182	$[M - NO]^+$
166	$[M - NO_2]^+$
120	$[M - NO_2 - NO_2]^+$
105	$[C_6H_5CO]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2,3-Dinitrobenzoic acid**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Data Acquisition:

- ^1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required compared to ^1H NMR.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift axis using the internal standard.
 - Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean.
 - Place a small amount of the solid **2,3-Dinitrobenzoic acid** sample directly onto the ATR crystal.
- Instrumentation:
 - An FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
- Data Processing:

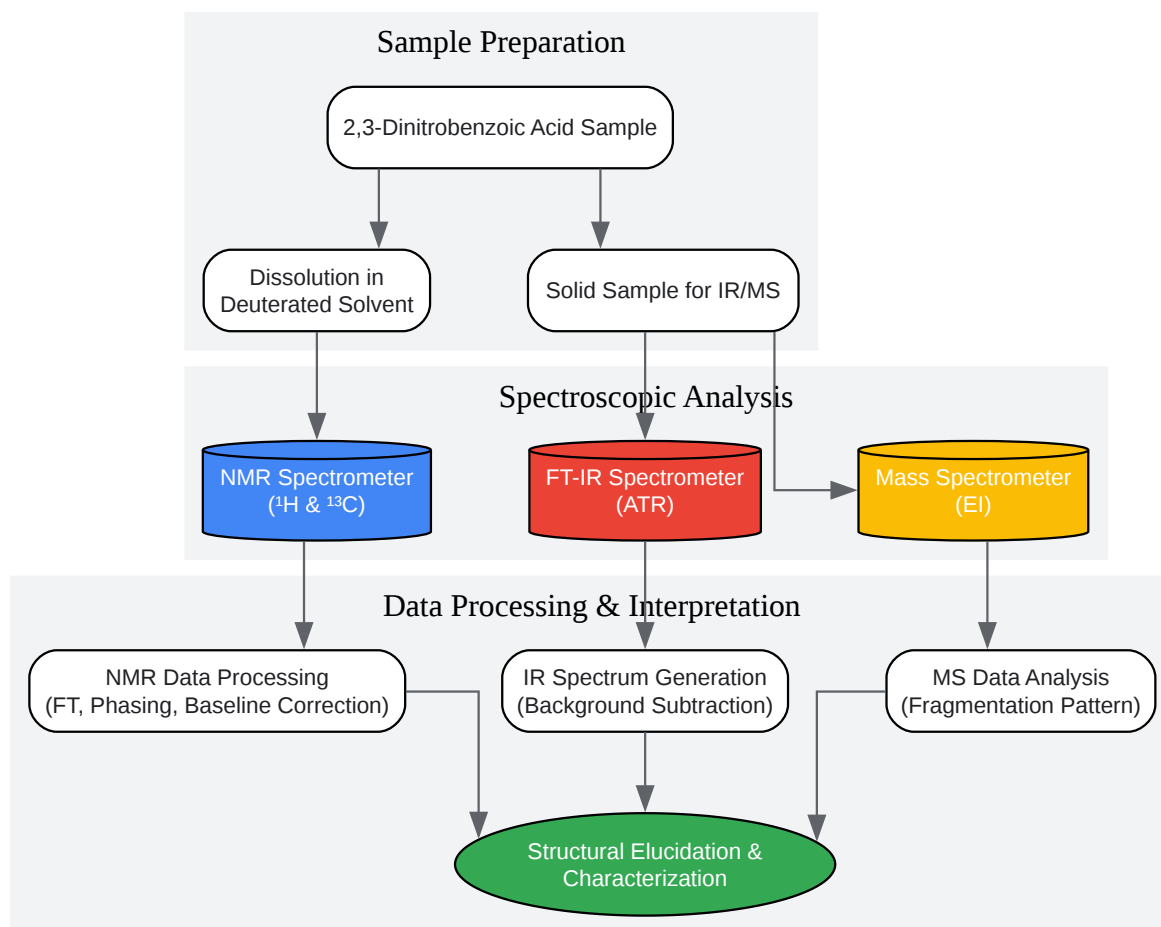
- The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation:
 - Dissolve a small amount of **2,3-Dinitrobenzoic acid** in a volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation:
 - A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition:
 - Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,3-Dinitrobenzoic acid**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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